molecular formula C6H3BrF6O2 B12710979 Cyclobutanol, 1-bromo-2,2,3,3,4,4-hexafluoro-, acetate CAS No. 714-43-2

Cyclobutanol, 1-bromo-2,2,3,3,4,4-hexafluoro-, acetate

Cat. No.: B12710979
CAS No.: 714-43-2
M. Wt: 300.98 g/mol
InChI Key: NMUNKBKHIKDCMV-UHFFFAOYSA-N
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Description

Cyclobutanol, 1-bromo-2,2,3,3,4,4-hexafluoro-, acetate is a chemical compound with the molecular formula C6H6BrF6O2 This compound is characterized by the presence of a cyclobutanol ring substituted with bromine and hexafluoro groups, and an acetate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanol, 1-bromo-2,2,3,3,4,4-hexafluoro-, acetate typically involves the reaction of cyclobutanol with bromine and hexafluoroacetone under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanol, 1-bromo-2,2,3,3,4,4-hexafluoro-, acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding a hexafluorocyclobutanol derivative.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include hexafluorocyclobutanone, hexafluorocyclobutanol, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclobutanol, 1-bromo-2,2,3,3,4,4-hexafluoro-, acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Cyclobutanol, 1-bromo-2,2,3,3,4,4-hexafluoro-, acetate involves its interaction with molecular targets through its functional groups. The bromine and hexafluoro substituents enhance its reactivity, allowing it to participate in various chemical reactions. The acetate group can undergo hydrolysis to release acetic acid, which may further influence its chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol, 1,2-dibromo-2,2,3,3,4,4-hexafluoro-: Similar structure but with an additional bromine atom.

    Cyclobutanol, 1-chloro-2,2,3,3,4,4-hexafluoro-: Similar structure with chlorine instead of bromine.

    Cyclobutanol, 1-iodo-2,2,3,3,4,4-hexafluoro-: Similar structure with iodine instead of bromine.

Uniqueness

Cyclobutanol, 1-bromo-2,2,3,3,4,4-hexafluoro-, acetate is unique due to the presence of both bromine and hexafluoro substituents, which impart distinct chemical properties such as high reactivity and stability

Properties

CAS No.

714-43-2

Molecular Formula

C6H3BrF6O2

Molecular Weight

300.98 g/mol

IUPAC Name

(1-bromo-2,2,3,3,4,4-hexafluorocyclobutyl) acetate

InChI

InChI=1S/C6H3BrF6O2/c1-2(14)15-3(7)4(8,9)6(12,13)5(3,10)11/h1H3

InChI Key

NMUNKBKHIKDCMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(C(C(C1(F)F)(F)F)(F)F)Br

Origin of Product

United States

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